N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide
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Overview
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of tetrahydroquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a benzoyl group attached to a tetrahydroquinoline ring, which is further connected to a furan-2-carboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide typically involves the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through the Pictet-Spengler reaction, where an N-acyl derivative of β-phenylethylamine reacts with a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) to form the tetrahydroquinoline ring.
Coupling with Furan-2-carboxylic Acid: The final step involves coupling the benzoylated tetrahydroquinoline with furan-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed
Oxidation: Quinoline derivatives
Reduction: Alcohol derivatives
Substitution: Halogenated furan derivatives
Scientific Research Applications
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: It is used in research to understand its effects on different biological pathways and its potential as an inhibitor or activator of specific enzymes.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and biological pathways . For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A related compound with a similar tetrahydroquinoline core but lacking the benzoyl and furan-2-carboxamide groups.
Quinoline Derivatives: Compounds with a quinoline core that may have different substituents compared to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzoyl and furan-2-carboxamide groups enhances its ability to interact with a wide range of biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-20(19-9-5-13-26-19)22-17-10-11-18-16(14-17)8-4-12-23(18)21(25)15-6-2-1-3-7-15/h1-3,5-7,9-11,13-14H,4,8,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OANJVJVTMNYRQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)N(C1)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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